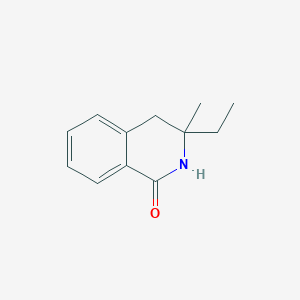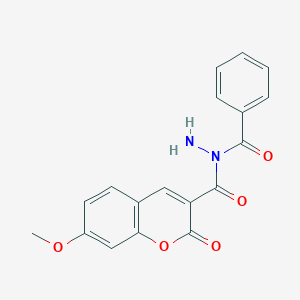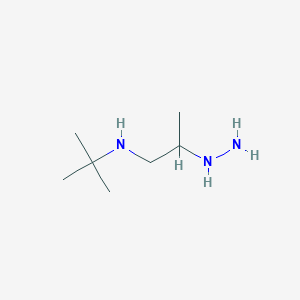
1-Ethyl-2,3,4-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of trimethoxybenzene, where an ethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form 1,2,3-trimethoxybenzene, which can then be further ethylated to produce this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the methylation and ethylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism by which 1-ethyl-2,3,4-trimethoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or anticancer activities. The compound can modulate signaling pathways and affect cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethoxybenzene: Similar in structure but lacks the ethyl group.
1,2,4-Trimethoxybenzene: Differently substituted, with methoxy groups at positions 1, 2, and 4.
1,3,5-Trimethoxybenzene: Another isomer with methoxy groups at positions 1, 3, and 5.
Uniqueness: 1-Ethyl-2,3,4-trimethoxybenzene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
50564-22-2 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-ethyl-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C11H16O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
IOKYJOMQPTVYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)



![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)

![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)

